Physicochemical Property Baseline: Molecular Weight and Hydrogen-Bonding Capacity Relative to Common AT₂ Antagonist Scaffolds
The molecular weight of 286.39 g/mol and the presence of a single carbonyl oxygen plus a tertiary amine place this compound within the lower-molecular-weight range of the benzothiophene–azetidine series described in US9624243B2. Among the >500 exemplified compounds, the median MW is approximately 380–420 g/mol; CAS 2320924-87-4 is thus approximately 100 Da lighter, which is advantageous for fragment-based screening cascades. However, no head-to-head biological data are available for this specific compound [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 286.39 g/mol |
| Comparator Or Baseline | Median MW of exemplified compounds in US9624243B2 patent series (est. 380–420 g/mol) |
| Quantified Difference | Approximately 100 Da lower |
| Conditions | Calculated from molecular formula C₁₆H₁₈N₂OS; patent median estimated from structural enumeration |
Why This Matters
A lower MW provides greater compliance with fragment-based lead-generation cutoffs (typically MW <300 Da), making this compound a more attractive starting point for fragment growth campaigns compared to heavier patent-exemplified analogs.
- [1] Spinifex Pharmaceuticals Pty Ltd / Novartis AG. Heterocyclic Compounds and Methods of Their Use. U.S. Patent No. 9,624,243 B2 (granted 2017-04-18). Exemplified compound structures and associated molecular weight distribution. View Source
